REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9](O)=[O:10])[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][OH:10])[CH:3]=1 |f:0.1,2.3.4.5.6.7,8.9.10|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A round-bottomed flask equipped with a magnetic stirring bar
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution is dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
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After filtration and concentration the resulting yellow oil
|
Type
|
CUSTOM
|
Details
|
is purified by 324 g of HPLC grade silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane-ethanol (10:1:1)
|
Type
|
CUSTOM
|
Details
|
collecting 40 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |